molecular formula C16H28ClN B080989 Benzeneethanamine, N,N-dibutyl-, hydrochloride CAS No. 14180-18-8

Benzeneethanamine, N,N-dibutyl-, hydrochloride

Cat. No. B080989
CAS RN: 14180-18-8
M. Wt: 269.9 g/mol
InChI Key: OAUFZDJROJSXGE-UHFFFAOYSA-N
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Description

Benzeneethanamine, N,N-dibutyl-, hydrochloride (also known as N,N-dibutylphenethylamine hydrochloride or DBPEA) is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DBPEA is a derivative of phenethylamine, a neurotransmitter that plays a role in regulating mood, appetite, and other physiological processes.

Mechanism Of Action

DBPEA is believed to exert its effects on the central nervous system through interactions with various neurotransmitter receptors. Specifically, it has been shown to bind to dopamine and serotonin receptors, which are involved in regulating mood, motivation, and other physiological processes.
Biochemical and Physiological Effects:
Research has shown that DBPEA can have a range of effects on the central nervous system, including increased dopamine and serotonin release, enhanced locomotor activity, and altered reward processing. These effects suggest that DBPEA may have potential applications in the treatment of neurological disorders such as depression, anxiety, and addiction.

Advantages And Limitations For Lab Experiments

One advantage of using DBPEA in laboratory experiments is its relatively simple synthesis method and low cost compared to other compounds with similar properties. However, limitations include its potential toxicity and the need for further research to fully understand its effects and potential applications.

Future Directions

There are several potential directions for future research on DBPEA. One area of interest is its potential as a treatment for addiction, particularly in the context of opioid addiction. Additionally, further studies could investigate the potential therapeutic applications of DBPEA for other neurological disorders such as depression and anxiety. Finally, research could focus on developing new synthetic methods for DBPEA that are more efficient and environmentally friendly.

Synthesis Methods

DBPEA can be synthesized through a multi-step process involving the reaction of phenethylamine with butylamine and subsequent purification using hydrochloric acid. This method has been described in several scientific publications and has been used to produce DBPEA for research purposes.

Scientific Research Applications

DBPEA has been studied for its potential applications in medicinal chemistry, particularly as a potential drug candidate for the treatment of various neurological disorders. Several studies have investigated the effects of DBPEA on the central nervous system, including its interactions with dopamine and serotonin receptors.

properties

IUPAC Name

N-butyl-N-(2-phenylethyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N.ClH/c1-3-5-13-17(14-6-4-2)15-12-16-10-8-7-9-11-16;/h7-11H,3-6,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUFZDJROJSXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065721
Record name Benzeneethanamine, N,N-dibutyl-, hydrochloride
Source EPA DSSTox
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Molecular Weight

269.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneethanamine, N,N-dibutyl-, hydrochloride

CAS RN

14180-18-8
Record name Benzeneethanamine, N,N-dibutyl-, hydrochloride (1:1)
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Record name Benzeneethanamine, N,N-dibutyl-, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanamine, N,N-dibutyl-, hydrochloride (1:1)
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Record name Benzeneethanamine, N,N-dibutyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dibutylphenethylamine hydrochloride
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